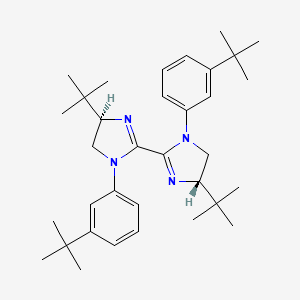
(4R,4'S)-4,4'-Di-tert-butyl-1,1'-bis(3-(tert-butyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,4'S)-4,4'-Di-tert-butyl-1,1'-bis(3-(tert-butyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is known for its complex structure and significant biological activity, making it a subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4'S)-4,4'-Di-tert-butyl-1,1'-bis(3-(tert-butyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole involves multiple steps and specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The synthetic routes often include reactions such as amide formation, Suzuki coupling, and other combinatorial chemistry techniques .
Industrial Production Methods
In industrial settings, the production of this compound is carried out using automated synthesis protocols. These methods emphasize the use of continuous flow chemistry to enhance efficiency and yield. The integration of diverse reactions and optimization capabilities allows for the large-scale production of this compound .
化学反応の分析
Types of Reactions
(4R,4'S)-4,4'-Di-tert-butyl-1,1'-bis(3-(tert-butyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学的研究の応用
(4R,4'S)-4,4'-Di-tert-butyl-1,1'-bis(3-(tert-butyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its biological activity and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: This compound is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of (4R,4'S)-4,4'-Di-tert-butyl-1,1'-bis(3-(tert-butyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cell function and signal transduction, ultimately resulting in the desired biological or chemical effects .
類似化合物との比較
Similar Compounds
Some compounds similar to (4R,4'S)-4,4'-Di-tert-butyl-1,1'-bis(3-(tert-butyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole include:
Uniqueness
This compound stands out due to its unique chemical structure and significant biological activity.
特性
IUPAC Name |
(4S)-4-tert-butyl-2-[(4R)-4-tert-butyl-1-(3-tert-butylphenyl)-4,5-dihydroimidazol-2-yl]-1-(3-tert-butylphenyl)-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50N4/c1-31(2,3)23-15-13-17-25(19-23)37-21-27(33(7,8)9)35-29(37)30-36-28(34(10,11)12)22-38(30)26-18-14-16-24(20-26)32(4,5)6/h13-20,27-28H,21-22H2,1-12H3/t27-,28+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPNUUXMKIKSJY-HNRBIFIRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CN(C(=N1)C2=NC(CN2C3=CC=CC(=C3)C(C)(C)C)C(C)(C)C)C4=CC=CC(=C4)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1CN(C(=N1)C2=N[C@@H](CN2C3=CC=CC(=C3)C(C)(C)C)C(C)(C)C)C4=CC=CC(=C4)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
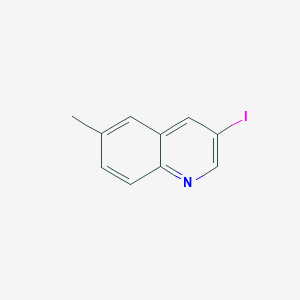
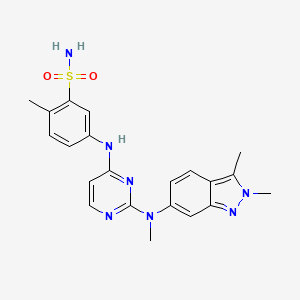
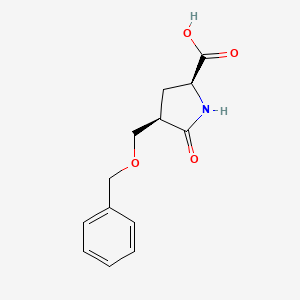
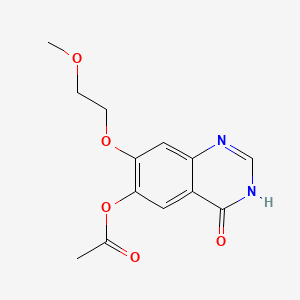
![Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate 2,2,2-trifluoroacetate](/img/structure/B8256156.png)
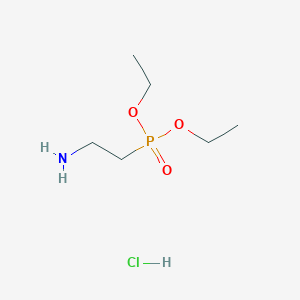
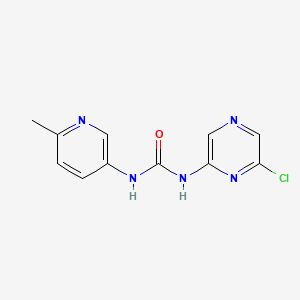
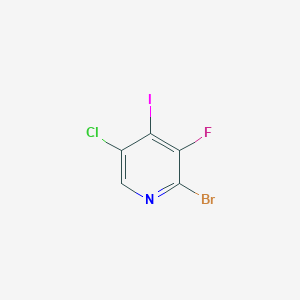
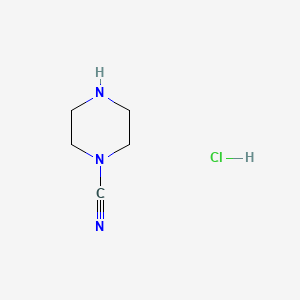
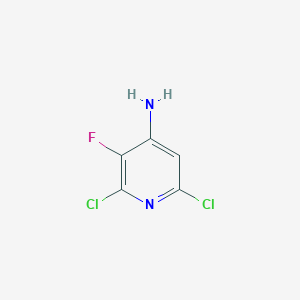
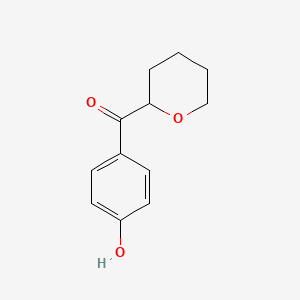
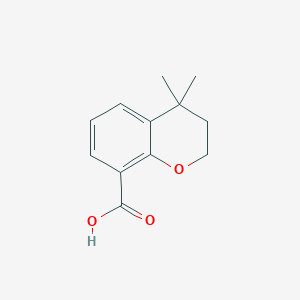
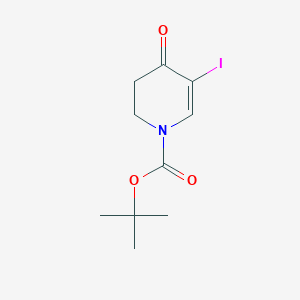
![[cis-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-yl]methanol](/img/structure/B8256247.png)
